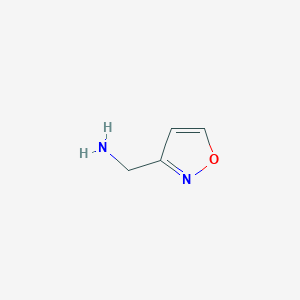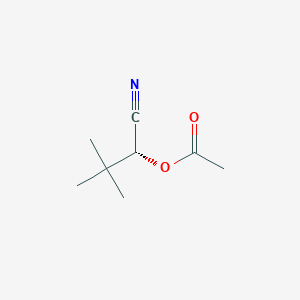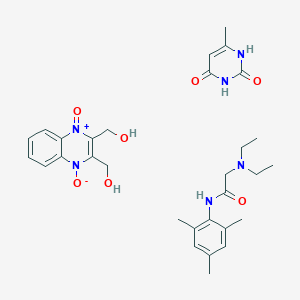
2-(4-(2-(2-((4-Azidophenyl)methylcarbonylamino)ethylaminocarbonyl)ethyl)phenyl)ethylamino-5'-N-ethylcarboxamidoadenosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(2-(2-((4-Azidophenyl)methylcarbonylamino)ethylaminocarbonyl)ethyl)phenyl)ethylamino-5'-N-ethylcarboxamidoadenosine, commonly known as APEC, is a chemical compound that has gained significant interest in scientific research due to its potential applications in drug delivery systems and cancer therapy. APEC is a modified version of adenosine, a nucleoside that plays a crucial role in various physiological processes in the human body, including energy metabolism and neurotransmission.
Wirkmechanismus
The mechanism of action of APEC involves the binding of the molecule to specific receptors on the surface of cells. APEC binds to the adenosine receptor A3, which is overexpressed in cancer cells. The binding of APEC to the A3 receptor leads to the activation of signaling pathways that induce apoptosis in cancer cells. APEC has also been shown to have anti-inflammatory properties by inhibiting the release of pro-inflammatory cytokines.
Biochemische Und Physiologische Effekte
APEC has been shown to have several biochemical and physiological effects in the body. APEC can increase the levels of intracellular calcium, which is involved in various cellular processes, including muscle contraction and neurotransmitter release. APEC can also increase the levels of cyclic AMP, which is involved in the regulation of various physiological processes, including glucose metabolism and neurotransmission.
Vorteile Und Einschränkungen Für Laborexperimente
APEC has several advantages for lab experiments, including its stability and specificity. APEC is stable under physiological conditions, which allows for its use in drug delivery systems. APEC is also specific in its binding to the A3 receptor, which allows for targeted drug delivery. However, the synthesis of APEC is a complex process that requires specialized equipment and expertise in organic chemistry.
Zukünftige Richtungen
There are several future directions for the research on APEC. One potential direction is the development of APEC-based drug delivery systems for the treatment of cancer and other diseases. Another direction is the optimization of the synthesis of APEC to improve its yield and purity. Additionally, the study of the biochemical and physiological effects of APEC can provide insights into its potential therapeutic applications.
Synthesemethoden
The synthesis of APEC involves several steps, including the protection of the amine group, the coupling of the carboxylic acid group with the amine group, and the deprotection of the amine group. The final product is obtained through a series of chromatographic purification processes. The synthesis of APEC is a complex process that requires expertise in organic chemistry and specialized equipment.
Wissenschaftliche Forschungsanwendungen
APEC has been extensively studied for its potential applications in drug delivery systems and cancer therapy. APEC can be used as a carrier molecule to deliver drugs to specific cells or tissues in the body. The modification of adenosine with APEC allows for increased stability and specificity of the drug delivery system. APEC has also been shown to have anti-cancer properties by inducing apoptosis (programmed cell death) in cancer cells.
Eigenschaften
CAS-Nummer |
129932-69-0 |
|---|---|
Produktname |
2-(4-(2-(2-((4-Azidophenyl)methylcarbonylamino)ethylaminocarbonyl)ethyl)phenyl)ethylamino-5'-N-ethylcarboxamidoadenosine |
Molekularformel |
C33H40N12O6 |
Molekulargewicht |
700.7 g/mol |
IUPAC-Name |
(2S,3S,4R,5R)-5-[6-amino-2-[2-[4-[3-[2-[[2-(4-azidophenyl)acetyl]amino]ethylamino]-3-oxopropyl]phenyl]ethylamino]purin-9-yl]-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide |
InChI |
InChI=1S/C33H40N12O6/c1-2-36-31(50)28-26(48)27(49)32(51-28)45-18-40-25-29(34)41-33(42-30(25)45)39-14-13-20-5-3-19(4-6-20)9-12-23(46)37-15-16-38-24(47)17-21-7-10-22(11-8-21)43-44-35/h3-8,10-11,18,26-28,32,48-49H,2,9,12-17H2,1H3,(H,36,50)(H,37,46)(H,38,47)(H3,34,39,41,42)/t26-,27+,28-,32+/m0/s1 |
InChI-Schlüssel |
YJGWMZNVZGRORZ-CKXMCULTSA-N |
Isomerische SMILES |
CCNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=C(C=C4)CCC(=O)NCCNC(=O)CC5=CC=C(C=C5)N=[N+]=[N-])N)O)O |
SMILES |
CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=C(C=C4)CCC(=O)NCCNC(=O)CC5=CC=C(C=C5)N=[N+]=[N-])N)O)O |
Kanonische SMILES |
CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=C(C=C4)CCC(=O)NCCNC(=O)CC5=CC=C(C=C5)N=[N+]=[N-])N)O)O |
Andere CAS-Nummern |
129932-69-0 |
Synonyme |
125I-azido-PAPA-APEC 2-(4-(2-(2-((4-azidophenyl)methylcarbonylamino)ethylaminocarbonyl)ethyl)phenyl)ethylamino-5'-N-ethylcarboxamidoadenosine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-3-methyl-2-(2-methylpropoxycarbonylamino)butanoyl]amino]-3-phenylmethoxypropanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-[4-[(4-bromophenyl)methoxycarbonyloxy]phenyl]propanoic acid](/img/structure/B164550.png)



![(2S)-2-[[4-(1,3-diamino-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinolin-8-yl)benzoyl]amino]pentanedioic acid](/img/structure/B164563.png)


![3-Methyl-4-nitro-1-phenyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B164577.png)


